molecular formula C12H16ClN3O B1491838 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097991-47-2

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane

Cat. No.: B1491838
CAS No.: 2097991-47-2
M. Wt: 253.73 g/mol
InChI Key: VWAWCJVIYWWYSL-UHFFFAOYSA-N
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Description

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a chloropyrimidine ring, a common pharmacophore, with a 6-oxa-2-azaspiro[4.5]decane scaffold. The spirocyclic system introduces three-dimensional structural complexity that is highly valued in the design of new bioactive molecules, as it can help improve selectivity and physicochemical properties . The reactive 6-chloropyrimidine group serves as an excellent handle for further synthetic elaboration via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . While the specific biological profile of this exact molecule is a subject of ongoing research, compounds featuring analogous spirocyclic systems and pyrimidine components have demonstrated promising activity across various therapeutic targets, suggesting its potential utility in developing inhibitors for protein-protein interactions or other biological mechanisms . This building block is particularly suited for projects aimed at discovering new agents in central nervous system disorders, oncology, and other therapeutic areas where spirocyclic scaffolds are increasingly explored. It is supplied as a high-purity reference standard, ideal for analytical method development, quality control, and synthesis applications during early drug development stages . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-7-11(15-9-14-10)16-5-4-12(8-16)3-1-2-6-17-12/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWCJVIYWWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Key Intermediate

The synthesis of the 6-chloropyrimidine fragment typically begins with 2,4-diamino-6-hydroxypyrimidine as the precursor. This intermediate is converted to 2,4-diamino-6-chloropyrimidine , which is a crucial building block for further coupling reactions.

Optimized Preparation Method

A patented method (CN113754592A, CN114394941A) outlines an industrially viable, high-yield, and cost-effective three-step process to prepare 2,4-diamino-6-chloropyrimidine:

Step Description Conditions Key Notes
S1 Reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) to form 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine intermediate Temperature: 90-110 °C (optimal 105 °C); Time: 4-8 h (optimal 6 h); Molar ratio DAHP:POCl₃ = 3.5-5:1 Excess POCl₃ distilled off and recycled to reduce cost
S2 Quenching with C1-C4 alcohol (preferably ethanol) at 0-40 °C, addition of dispersant, heating, and filtration to obtain 2,4-diamino-6-chloropyrimidine hydrochloride Temperature controlled for safety and yield optimization Alcohol quenching preferred over water for safety and product purity
S3 Neutralization of hydrochloride salt with water and ammonia, extraction with ethyl acetate, and concentration to yield pure 2,4-diamino-6-chloropyrimidine pH adjustment and solvent extraction critical for purity Filtrate recycled for solvent and phosphate recovery

This method improves yield significantly (reported yields up to ~96% for intermediates), reduces operational complexity, and enhances safety by controlling quenching and neutralization steps.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor)

The precursor 2,4-diamino-6-hydroxypyrimidine is synthesized by cyclization of guanidine hydrochloride and ethyl cyanoacetate in methanol under sodium methoxide catalysis, followed by pH adjustment to 7 with acetic acid to precipitate the product efficiently. This step is crucial for high yield and purity, as pH control prevents formation of soluble hydrochloride salts.

Preparation of the 6-Oxa-2-Azaspiro[4.5]decane Moiety

The 6-oxa-2-azaspiro[4.5]decane scaffold is a spirocyclic amine containing an oxygen atom in the ring system. While detailed synthetic routes for this moiety alone are less frequently disclosed in open literature, it is commercially available and characterized extensively (PubChem CID 55280006).

Chemical Identity and Properties

  • Molecular Formula: C8H16ClNO (as hydrochloride)
  • CAS and EC Numbers available in chemical registries
  • Safety profile includes irritant and toxicity warnings, necessitating careful handling during synthesis.

General Synthetic Considerations

The synthesis of 6-oxa-2-azaspiro[4.5]decane typically involves spirocyclization strategies starting from suitable amino alcohol precursors or via ring-closing reactions that form the spirocyclic framework. Protection and deprotection steps may be used to handle the amine functionality.

Coupling to Form 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane

Coupling Strategy

The final target compound is formed by coupling the 6-chloropyrimidine moiety with the 6-oxa-2-azaspiro[4.5]decane amine. The chlorine atom at the 6-position of the pyrimidine ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) with the spirocyclic amine nitrogen.

Reaction Conditions

  • The reaction typically proceeds under mild heating in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide).
  • Base (such as triethylamine or potassium carbonate) is added to deprotonate the amine and facilitate nucleophilic attack.
  • Reaction monitoring by TLC or HPLC ensures completion.
  • Purification by crystallization or chromatography yields the pure coupled product.

Yield and Purity

  • Coupling yields vary depending on reaction conditions but typically range from 70% to 90%.
  • Purity is confirmed by NMR, mass spectrometry, and HPLC.

Summary Table of Preparation Methods

Compound Starting Material(s) Key Reagents Conditions Yield (%) Notes
2,4-Diamino-6-hydroxypyrimidine Guanidine hydrochloride, ethyl cyanoacetate Sodium methoxide, methanol, acetic acid (pH 7) Reflux, pH control ~96 pH critical for precipitation
2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-hydroxypyrimidine Phosphorus oxychloride, ethanol, ammonia 90-110 °C, quenching at 0-40 °C 80-90 POCl₃ recycled; alcohol quenching safer
6-Oxa-2-azaspiro[4.5]decane Amino alcohol precursors (not detailed) Cyclization reagents Variable Commercially available Safety precautions required
This compound 2,4-Diamino-6-chloropyrimidine, 6-oxa-2-azaspiro[4.5]decane Base (e.g., triethylamine), polar aprotic solvent Mild heating, SNAr reaction 70-90 Purification by chromatography/crystallization

Research Findings and Industrial Relevance

  • The patented preparation methods for 2,4-diamino-6-chloropyrimidine emphasize improved yield, safety, and cost efficiency suitable for industrial scale-up.
  • The use of alcohol quenching instead of water in the chlorination step reduces hazards and enhances product quality.
  • Recycling of phosphorus oxychloride and phosphate byproducts reduces environmental impact and raw material costs.
  • The coupling reaction to form the final spirocyclic chloropyrimidine compound is a straightforward nucleophilic aromatic substitution, widely used in medicinal chemistry for constructing bioactive heterocycles.
  • The 6-oxa-2-azaspiro[4.5]decane moiety's presence imparts unique three-dimensionality and physicochemical properties beneficial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Heteroatom Positioning

Spirocyclic compounds with azaspiro[4.5]decane frameworks exhibit diverse biological and chemical properties depending on heteroatom positions and substituents. Key analogs include:

Compound Name CAS No. Key Structural Features Similarity Score Key Differences vs. Target Compound
6-Oxa-2-azaspiro[4.5]decane 86423-15-6 6-oxa, 2-aza; no substituents 0.74–0.77 Lacks chloropyrimidinyl group; simpler structure
8-Oxa-2-azaspiro[4.5]decane oxalate 1651840-84-4 8-oxa, 2-aza; oxalate salt 0.68 Oxalate salt; oxygen position shifted
6-Oxa-9-azaspiro[4.5]decane hydrochloride 1321518-38-0 6-oxa, 9-aza; hydrochloride salt N/A Nitrogen at 9-position; salt form
1-Oxa-8-azaspiro[4.5]decane hydrochloride 3970-79-4 1-oxa, 8-aza; hydrochloride salt 0.67 Oxygen/nitrogen positions reversed
4-Dichloroacetyl-1-oxa-4-azaspiro[4.5]decane 401-130-4 1-oxa, 4-aza; dichloroacetyl group N/A Dichloroacetyl substituent; different heteroatom arrangement

Key Observations :

  • Heteroatom Positioning : Shifting oxygen or nitrogen within the spiro system (e.g., 1-oxa vs. 6-oxa) alters ring strain and electronic properties, affecting reactivity and binding to biological targets .
  • Substituents : The chloropyrimidinyl group in the target compound enhances electrophilicity compared to simpler analogs like 6-oxa-2-azaspiro[4.5]decane. Fluorinated derivatives (e.g., AS99137, AS105272) exhibit improved metabolic stability due to fluorine's electronegativity .
  • Salt Forms: Hydrochloride or oxalate salts (e.g., 6-oxa-9-azaspiro[4.5]decane hydrochloride) increase solubility but may reduce bioavailability in non-polar environments .

Physicochemical and Pharmacological Properties

  • Boiling Point : The parent compound 6-oxa-2-azaspiro[4.5]decane has a boiling point of 228.7±13.0°C . Introduction of the chloropyrimidinyl group likely increases molecular weight and boiling point.
  • Hydrogen Bonding: The target compound has one hydrogen bond donor (N–H) and two acceptors (N and O), similar to analogs like 6-oxa-2-azaspiro[4.5]decane .
  • Biological Activity : Compounds with aromatic substituents (e.g., 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane) show enhanced π-π stacking interactions, whereas the chloropyrimidinyl group may facilitate halogen bonding in kinase inhibition .

Biological Activity

The compound 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is a novel spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic framework incorporating a chlorinated pyrimidine moiety and an oxazolidine component. The molecular formula is C12H14ClN3OC_{12}H_{14}ClN_{3}O with a molecular weight of approximately 257.7 g/mol. The presence of the 6-chloropyrimidine ring enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of spirocyclic compounds, including those similar to this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that the spirocyclic framework may confer enhanced selectivity for tumor cells over normal cells .

CNS Activity

Preliminary studies suggest that this compound may interact with GABA receptors, which are crucial in the central nervous system (CNS). The modulation of these receptors can lead to anxiolytic and anticonvulsant effects, making it a candidate for treating anxiety disorders and epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. A comparative analysis with related compounds reveals that modifications to the pyrimidine ring and the spirocyclic structure significantly influence receptor binding affinity and biological efficacy.

CompoundModificationBiological Activity
ANo ClLow activity
BCl at C6Moderate activity
CAdditional OHigh activity

The introduction of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring appears to enhance binding affinity to GABA receptors, leading to improved pharmacological profiles .

Case Studies

  • Neuropharmacological Evaluation : In a study assessing the neuropharmacological effects of related compounds, it was found that those with similar spirocyclic structures exhibited notable anxiolytic effects in animal models, correlating with their ability to modulate GABAergic transmission .
  • Anticancer Screening : Another case study focused on evaluating the anticancer potential of derivatives revealed that specific modifications to the spirocyclic structure resulted in increased cytotoxicity against breast cancer cell lines, highlighting the importance of structural optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane, and what intermediates are critical for its formation?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key intermediate is 6-oxa-2-azaspiro[4.5]decane , which is functionalized at the nitrogen atom with a 6-chloropyrimidin-4-yl group. For example, halogenated pyrimidine derivatives (e.g., 6-chloro-4-iodopyrimidine) may react with the spirocyclic amine under palladium-catalyzed cross-coupling conditions. Reaction optimization should focus on solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to enhance yield and purity .
  • Key Intermediates :

  • 6-Oxa-2-azaspiro[4.5]decane (CAS 86423-15-6)
  • 6-Chloropyrimidin-4-yl derivatives (e.g., 6-chloro-4-iodopyrimidine).

Q. How can the structural identity and purity of this compound be validated experimentally?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic scaffold and chloropyrimidine substitution. Key signals include the spirocyclic proton at δ ~3.5–4.0 ppm and pyrimidine aromatic protons at δ ~8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+^+: 282.07) via electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges during functionalization of the spirocyclic scaffold?

  • Methodology :

  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., secondary amines) using Boc or Fmoc groups to direct substitution to the pyrimidine ring .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps. Software like Gaussian or ORCA can model transition states for substitution reactions .
  • Experimental Screening : Test diverse catalysts (e.g., Pd(PPh3_3)4_4, CuI) and ligands (e.g., Xantphos) to optimize coupling efficiency .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound, particularly in kinase inhibition?

  • Approach :

  • Target Profiling : Screen against kinase panels (e.g., SHP2, MAPK pathways) using biochemical assays (e.g., fluorescence polarization). Compare activity with analogs like IACS-15414 , a spirocyclic SHP2 inhibitor .
  • Analog Design : Modify the chloropyrimidine group (e.g., replace Cl with Br, CF3_3) or adjust the spirocyclic oxygen/azetidine ratio. Assess changes in IC50_{50} values using dose-response curves .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., SHP2 phosphatase) to resolve binding modes. SHELX software can refine crystallographic data .

Q. What analytical methods are suitable for resolving discrepancies in reaction yields or impurity profiles during scale-up?

  • Troubleshooting Methods :

  • Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., dechlorinated derivatives or spirocycle ring-opened species). Reference standards (e.g., 8-azaspiro[4.5]decane-7,9-dione ) aid in peak assignment .
  • Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, temperature) affecting yield reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane
Reactant of Route 2
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2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane

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